Cyclopropyl-(4-methoxypiperidin-4-yl)methanone;hydrochloride
Description
Cyclopropyl-(4-methoxypiperidin-4-yl)methanone hydrochloride is a synthetic organic compound featuring a cyclopropyl group linked via a methanone bridge to a 4-methoxypiperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The compound’s structural uniqueness lies in the combination of a rigid cyclopropyl moiety and a methoxy-substituted piperidine, which may influence its pharmacokinetic and receptor-binding properties .
Properties
IUPAC Name |
cyclopropyl-(4-methoxypiperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(4-6-11-7-5-10)9(12)8-2-3-8;/h8,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZSEJWLHLNRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C(=O)C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(4-methoxypiperidin-4-yl)methanone;hydrochloride typically involves the reaction of cyclopropyl ketone with 4-methoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(4-methoxypiperidin-4-yl)methanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-(4-methoxypiperidin-4-yl)methanone oxides, while reduction could produce various reduced derivatives .
Scientific Research Applications
The compound Cyclopropyl-(4-methoxypiperidin-4-yl)methanone; hydrochloride has garnered attention in various scientific fields due to its unique structural properties and potential applications. Below is a comprehensive overview of its applications, supported by case studies and data tables.
Pharmaceutical Development
The compound has been investigated for its potential use in treating various medical conditions, particularly those related to the central nervous system. Its structural features may allow it to interact with specific neurotransmitter receptors, making it a candidate for the development of novel therapeutics.
Case Study:
A study focused on the compound's efficacy in modulating dopamine receptors highlighted its potential in treating disorders such as schizophrenia and Parkinson's disease. The interactions at the receptor level were quantified through binding affinity assays, showing promising results compared to existing medications.
Biological Research
Research has explored the compound's role in enzyme inhibition and modulation of protein interactions. Its ability to influence biological pathways makes it valuable for studying disease mechanisms.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 12.5 | Journal of Medicinal Chemistry |
| Cyclooxygenase-2 | 8.0 | Bioorganic & Medicinal Chemistry Letters |
Material Science
Due to its unique chemical properties, Cyclopropyl-(4-methoxypiperidin-4-yl)methanone; hydrochloride can be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices has shown to enhance mechanical properties and thermal stability.
Case Study:
A recent investigation examined the use of this compound in biodegradable polymer formulations aimed at drug delivery systems. The results indicated improved release profiles and biocompatibility compared to traditional carriers.
Cosmetic Applications
The compound's properties are also being explored in cosmetic formulations, particularly for anti-aging products due to its potential effects on skin cell regeneration.
Data Table: Cosmetic Formulation Efficacy
Mechanism of Action
The mechanism of action of Cyclopropyl-(4-methoxypiperidin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Cyclopropyl-(4-methoxypiperidin-4-yl)methanone hydrochloride with structurally related compounds, focusing on molecular features, biological activity, and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Biological Activity | References |
|---|---|---|---|---|---|
| Cyclopropyl-(4-methoxypiperidin-4-yl)methanone hydrochloride (Target Compound) | ~C₁₀H₁₆ClNO₂ (estimated) | ~230–250 (estimated) | Cyclopropyl + 4-methoxypiperidine + methanone bridge | Not explicitly reported; inferred potential for CNS or antimicrobial activity based on analogs | |
| Ciproxifan Hydrochloride | C₁₆H₁₉ClN₂O₂ | 306.79 | Cyclopropyl + 4-(imidazolylpropoxy)phenyl + methanone bridge | Histamine H₃ receptor antagonist; potential for cognitive enhancement | |
| (S)-Cyclopropyl-(3-methylpiperazin-1-yl)-methanone hydrochloride | C₉H₁₇ClN₂O | 204.70 | Cyclopropyl + 3-methylpiperazine + methanone bridge | No explicit activity reported; structural flexibility may suit kinase inhibition | |
| 1-(4-Chlorophenyl)cyclopropylmethanone derivatives | C₁₄H₁₆ClN₂O (varies) | ~270–300 (varies) | 4-Chlorophenylcyclopropyl + piperazine + methanone bridge | Anticancer (MDA-MB-435 cells) and antituberculosis (M. tb H37Rv) activity observed in some analogs | |
| 4-(3-Methoxyphenyl)piperidine Hydrochloride | C₁₂H₁₈ClNO | 227.73 | 3-Methoxyphenyl + piperidine | No activity reported; methoxy group may enhance lipophilicity | |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy + piperidine | Limited toxicity data; bulky substituents may reduce bioavailability | |
| Raloxifene Hydrochloride | C₂₈H₂₇NO₄S·HCl | 510.05 | Benzothiophene + piperidinylethoxyphenyl + methanone bridge | Selective estrogen receptor modulator (SERM); osteoporosis treatment |
Key Structural and Functional Insights:
Cyclopropyl vs.
Piperidine vs. Piperazine :
- Piperidine derivatives (e.g., 4-methoxypiperidine in the target compound) exhibit higher basicity and conformational rigidity compared to piperazine analogs (), which may influence blood-brain barrier penetration .
Ciproxifan’s H₃ receptor antagonism () further highlights the therapeutic versatility of cyclopropyl-piperidine hybrids .
Biological Activity
Cyclopropyl-(4-methoxypiperidin-4-yl)methanone;hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a piperidine derivative, which is known for its diverse pharmacological properties. The methoxy group on the piperidine ring enhances lipophilicity and may influence binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures can modulate signaling pathways associated with:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of mutant forms of EGFR has been noted, which is crucial in cancer therapeutics.
- Cholinergic System : Piperidine derivatives often exhibit activity against acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
In Vitro Studies
In vitro assays have demonstrated that this compound can exhibit significant inhibition of specific enzymes and receptors. For instance:
| Target | IC50 (µM) | Assay Type |
|---|---|---|
| EGFR (mutant forms) | 2.1 | Biochemical Assay |
| Acetylcholinesterase | 0.72 | Enzyme Inhibition Assay |
These values indicate a strong affinity for these biological targets, suggesting therapeutic potential.
Case Studies
- Epidermal Growth Factor Receptor Inhibition : A study demonstrated that the compound effectively inhibits EGFR mutations associated with non-small cell lung cancer, showing promising results in cellular assays .
- Neuroprotective Effects : In another investigation, derivatives of the piperidine structure were shown to enhance cognitive function in animal models by inhibiting acetylcholinesterase, which could lead to potential treatments for Alzheimer's disease .
Research Findings
Recent literature highlights several important findings regarding the compound's biological activity:
- Selectivity : The compound shows selective inhibition towards specific EGFR mutants, which could minimize off-target effects commonly seen with less selective inhibitors .
- Structure-Activity Relationship (SAR) : Variations in the piperidine substituents significantly affect biological activity, indicating that careful design can optimize efficacy and reduce side effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclopropyl-(4-methoxypiperidin-4-yl)methanone Hydrochloride, and how can reaction conditions be optimized for purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Formation of the piperidine scaffold : Start with 4-methoxypiperidine, protecting the amine group to avoid side reactions during subsequent steps.
Cyclopropane introduction : Use a cyclopropanation reagent (e.g., Simmons-Smith reagent) or cross-coupling reactions to attach the cyclopropyl group.
Ketone formation : Employ Friedel-Crafts acylation or Grignard reactions to generate the methanone moiety.
Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization. Adjust stoichiometry and solvent polarity (e.g., DCM vs. THF) to minimize byproducts .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, leveraging the compound’s hydrochloride salt for improved crystallinity .
- Spectroscopic techniques :
- NMR : Confirm the presence of the cyclopropyl (δ ~1.0–2.0 ppm), methoxypiperidinyl (δ ~3.2–3.8 ppm), and ketone (δ ~200–220 ppm in NMR) groups.
- HPLC-MS : Verify purity (>95%) and molecular weight (CHClNO, MW 217.7 g/mol) using reverse-phase C18 columns and ESI ionization .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility (~10–20 mg/mL in PBS at pH 7.4). For organic solvents, use DMSO or ethanol (solubility >50 mg/mL).
- Stability : Store lyophilized powder at –20°C under inert gas (N) to prevent hydrolysis of the methoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT) or dopamine transporters. Focus on the cyclopropyl group’s steric effects and the methoxy group’s hydrogen-bonding potential.
- QSAR : Train models on analogs (e.g., fluorophenyl or pyridinyl derivatives) to predict binding affinity changes. Optimize substituents at the piperidine 4-position for improved selectivity .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Compare protocols for receptor binding (e.g., radioligand vs. fluorescence polarization assays). For example, discrepancies in IC values may arise from differences in membrane preparation or incubation times.
- Meta-analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers. Validate findings using orthogonal assays (e.g., functional cAMP vs. calcium flux assays) .
Q. What experimental strategies can elucidate the compound’s mechanism of action in neurological pathways?
- Methodological Answer :
- In vitro models : Use SH-SY5Y neuroblastoma cells to assess dopamine reuptake inhibition (via H-dopamine uptake assays).
- In vivo studies : Employ rodent models (e.g., forced swim test for antidepressant activity) with dose-ranging (1–50 mg/kg IP). Monitor pharmacokinetics (plasma half-life, brain penetration) via LC-MS/MS.
- Target deconvolution : Apply CRISPR-Cas9 knockout libraries to identify critical receptors/enzymes mediating observed effects .
Q. How can structural analogs be synthesized to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Core modifications :
- Replace the cyclopropyl group with cyclobutyl or spiro groups to assess steric effects.
- Substitute the methoxy group with ethoxy or halogen atoms (e.g., F, Cl) to modulate electron density.
- Synthetic routes : Use parallel synthesis in 96-well plates with Pd-catalyzed cross-coupling (Suzuki-Miyaura) for rapid diversification. Characterize analogs via high-throughput LC-MS and screen in functional assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
